Triphenylmethane

Catalog No.
S545935
CAS No.
519-73-3
M.F
C19H16
M. Wt
244.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triphenylmethane

CAS Number

519-73-3

Product Name

Triphenylmethane

IUPAC Name

benzhydrylbenzene

Molecular Formula

C19H16

Molecular Weight

244.3 g/mol

InChI

InChI=1S/C19H16/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,19H

InChI Key

AAAQKTZKLRYKHR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=CC=C3

Solubility

Soluble in DMSO

Synonyms

Triphenylmethane; NSC 4049; NSC-4049; NSC4049

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=CC=C3

Description

The exact mass of the compound Triphenylmethane is 244.1252 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4049. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Trityl Compounds - Supplementary Records. It belongs to the ontological category of triarylmethane in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Fluorescent Probes and Biosensors

Triphenylmethane dyes exhibit strong fluorescence, meaning they absorb light at one wavelength and emit it at a longer wavelength. This property makes them ideal for developing fluorescent probes in various scientific disciplines [1]. Researchers can attach these dyes to biomolecules like proteins or DNA, allowing them to track and visualize specific targets within cells or tissues. Additionally, some triphenylmethane dyes can be designed to respond to changes in their environment, such as pH or ion concentration. This allows for the creation of biosensors for real-time monitoring of biological processes [2].

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Photochemistry and Light-Activated Systems

Triphenylmethane dyes are known for their light-absorbing properties. This characteristic makes them valuable for studying photochemical reactions, which involve the interaction of light with molecules. Researchers can use these dyes to investigate how light triggers specific chemical transformations [3]. Additionally, some triphenylmethane derivatives can be designed to release energy or generate reactive species upon light activation. This property holds promise for developing light-activated drugs or photodynamic therapy for cancer treatment [4].

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Organic Photovoltaics and Solar Cells

Organic photovoltaics is a field that explores the use of organic materials for converting sunlight into electricity. Certain triphenylmethane derivatives exhibit promising properties for developing organic solar cells. These dyes can efficiently absorb light and generate electrical current, making them potential candidates for next-generation solar energy technologies [5].

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Triphenylmethane is a hydrocarbon with the molecular formula C19H16C_{19}H_{16}, characterized by a central carbon atom bonded to three phenyl groups. It appears as a colorless solid that is soluble in nonpolar organic solvents but insoluble in water. The compound serves as the foundational structure for numerous synthetic dyes, known as triarylmethane dyes, many of which function as pH indicators and exhibit fluorescence. The compound is also referred to as Tritan and has various applications in organic chemistry, particularly as a protecting group for alcohols .

Triphenylmethane is classified as a mild irritant and may cause skin or eye irritation upon contact []. It's recommended to handle it with appropriate personal protective equipment (PPE) in a well-ventilated laboratory.

  • Acidity: The CHC-H bond in triphenylmethane has a bond dissociation energy of approximately 81 kcal/mol, making it relatively weak compared to hydrocarbons like methane. This results in triphenylmethane being mildly acidic, with a pKapK_a of 33.3. The acidity arises from the delocalization of charge over the three phenyl rings when forming the triphenylmethyl anion .
  • Deprotonation: The reaction of triphenylmethane with strong bases can yield the triphenylmethyl anion, which can be isolated in crown ethers. For example, reacting triphenylmethyl chloride with sodium produces the sodium salt of the triphenylmethyl anion .
  • Formation of Dyes: In dye synthesis, triphenylmethane can participate in condensation reactions that lead to colorless intermediates, which can further react to form colored dyes .

Triphenylmethane can be synthesized through several methods:

  • Friedel-Crafts Reaction: This method involves reacting benzene with chloroform in the presence of aluminum chloride as a catalyst:
    3C6H6+CHCl3Ph3CH+3HCl3C_6H_6+CHCl_3\rightarrow Ph_3CH+3HCl
  • Alternative Friedel-Crafts Reaction: Benzene can also react with carbon tetrachloride under similar conditions:
    3C6H6+CCl4+AlCl3Ph3CClAlCl33C_6H_6+CCl_4+AlCl_3\rightarrow Ph_3CCl\cdot AlCl_3
    Followed by hydrolysis to yield triphenylmethane.
  • From Benzylidene Chloride: Synthesized from benzaldehyde and phosphorus pentachloride .

Research has shown that triphenylmethane and its derivatives interact with various biological systems. For instance, studies have indicated that certain triarylmethane dyes can bind to proteins and nucleic acids, affecting their functionality. This interaction is crucial for understanding their potential therapeutic uses and toxicological profiles .

Several compounds share structural similarities with triphenylmethane. Here are some notable examples:

Compound NameStructure TypeUnique Features
TetraphenylmethaneFour phenyl groupsGreater steric hindrance due to an additional phenyl group.
Triphenylmethyl ChlorideChlorinated derivativeUsed extensively in organic synthesis as a protecting group.
Triphenylmethyl RadicalRadical formExhibits unique reactivity due to unpaired electrons.
TriphenylethyleneEthylene derivativeKnown for its application in OLED technology due to its luminescent properties.

Triphenylmethane stands out due to its unique combination of stability and reactivity, particularly its ability to form stable anions that are useful in various

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.3

Exact Mass

244.1252

Boiling Point

359.0 °C

Appearance

Solid powder

Melting Point

94.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8O4UTW9E17

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

5.58e-06 mmHg

Pictograms

Irritant

Irritant

Other CAS

519-73-3

Wikipedia

Triphenylmethyl radical
Triphenylmethane

General Manufacturing Information

Benzene, 1,1',1''-methylidynetris-: ACTIVE

Dates

Modify: 2023-08-15
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7: Kong DX, Lv F, Hu B, Cao LM. Theoretical Calculation and Experimental Verification Demonstrated the Impossibility of Finding Haptens Identifying Triphenylmethane Dyes and Their Leuco Metabolites Simultaneously. Molecules. 2018 Mar 15;23(3). pii: E663. doi: 10.3390/molecules23030663. PubMed PMID: 29543738.
8: Morosanova MA, Samodelov ZV, Morosanova EI. Determination of Food Oxalates Using Silica-Titania Xerogel Modified with Eriochrome Cyanine R. Sensors (Basel). 2018 Mar 15;18(3). pii: E864. doi: 10.3390/s18030864. PubMed PMID: 29543720; PubMed Central PMCID: PMC5877365.
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11: Tian Y, Zhang H, Xu L, Chen M, Chen F. Self-assembled monolayers of bimetallic Au/Ag nanospheres with superior surface-enhanced Raman scattering activity for ultra-sensitive triphenylmethane dyes detection. Opt Lett. 2018 Feb 15;43(4):635-638. doi: 10.1364/OL.43.000635. PubMed PMID: 29444040.
12: Jishma P, Roshmi T, Snigdha S, Radhakrishnan EK. Kinetic study of gold nanoparticle mediated photocatalytic degradation of Victoria blue. 3 Biotech. 2018 Feb;8(2):97. doi: 10.1007/s13205-018-1116-3. Epub 2018 Jan 25. PubMed PMID: 29430359; PubMed Central PMCID: PMC5796942.
13: Mishra S, Maiti A. The efficacy of bacterial species to decolourise reactive azo, anthroquinone and triphenylmethane dyes from wastewater: a review. Environ Sci Pollut Res Int. 2018 Mar;25(9):8286-8314. doi: 10.1007/s11356-018-1273-2. Epub 2018 Jan 30. PubMed PMID: 29383646.
14: Yang J, Wang Z, Lin Y, Ng TB, Ye X, Lin J. Immobilized Cerrena sp. laccase: preparation, thermal inactivation, and operational stability in malachite green decolorization. Sci Rep. 2017 Nov 27;7(1):16429. doi: 10.1038/s41598-017-16771-x. PubMed PMID: 29180686; PubMed Central PMCID: PMC5703875.
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